Fumonisin FP1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

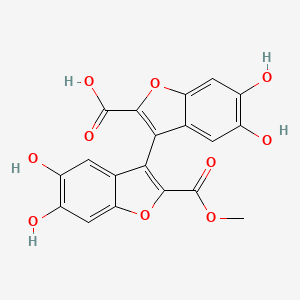

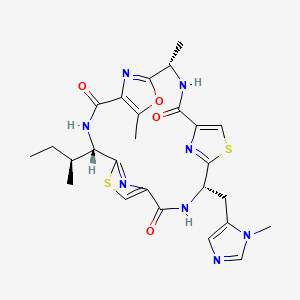

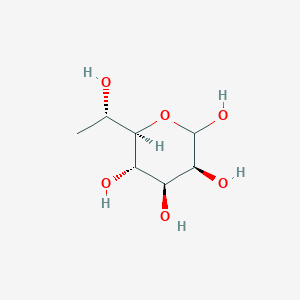

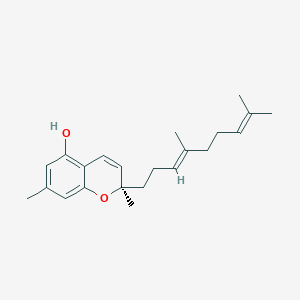

Fumonisin FP1, also known as fumonisin FP(1), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. Fumonisin FP1 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fumonisin FP1 is primarily located in the cytoplasm.

科学的研究の応用

Fumonisin Biosynthesis and Metabolic Pathways

Fumonisins, including variants like Fumonisin FP1, are a group of mycotoxins produced by Fusarium species. They are known for their impact on agriculture and health. A study by Ding, Bojja, and Du (2004) investigated the enzyme Fum3p, crucial for the C-5 hydroxylation of fumonisins, which is a key step in their biosynthesis (Ding, Bojja, & Du, 2004).

Fumonisin and Animal Health

Research by Silva et al. (2019) explored the impact of fumonisin on gene expression in Nile tilapia, highlighting the mycotoxin's influence on animal health and performance (Silva et al., 2019).

Fumonisin and Human Health

Marasas et al. (2004) discussed the potential risk factors of fumonisins for human neural tube defects, emphasizing their significant health implications (Marasas et al., 2004).

Fumonisin Induced Cellular Changes

Galvano et al. (2002) investigated the DNA damage in astrocytes exposed to Fumonisin B1, contributing to the understanding of cellular responses to fumonisin exposure (Galvano et al., 2002).

Resistance to Fumonisin Accumulation

Research by Clements et al. (2004) identified potential sources of resistance to fumonisin accumulation in corn, a critical aspect for agricultural practices (Clements et al., 2004).

Fumonisin Toxicity in Different Species

Yuan et al. (2019) explored the oxidative stress and barrier function disruption in pig iliac endothelium cells by Fumonisin B1, providing insights into species-specific responses to fumonisins (Yuan et al., 2019).

Plant Responses to Fumonisin

Stone et al. (2000) used Fumonisin B1 to simulate pathogen infection in Arabidopsis, offering a model for studying plant defense mechanisms (Stone et al., 2000).

特性

CAS番号 |

182063-58-7 |

|---|---|

製品名 |

Fumonisin FP1 |

分子式 |

C39H62NO16+ |

分子量 |

800.9 g/mol |

IUPAC名 |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO16/c1-5-6-10-24(3)37(56-36(50)20-27(39(53)54)18-34(47)48)32(55-35(49)19-26(38(51)52)17-33(45)46)16-23(2)15-28(41)11-7-8-12-29(42)21-31(44)25(4)40-14-9-13-30(43)22-40/h9,13-14,22-29,31-32,37,41-42,44H,5-8,10-12,15-21H2,1-4H3,(H4-,43,45,46,47,48,51,52,53,54)/p+1 |

InChIキー |

PUBXIIADYBXHSN-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

正規SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

同義語 |

fumonisin FP(1) fumonisin FP1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

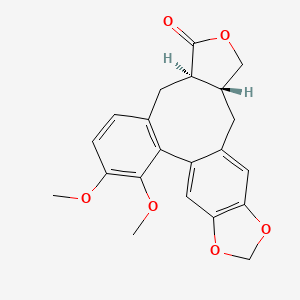

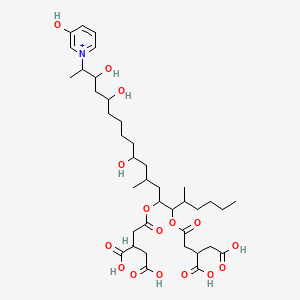

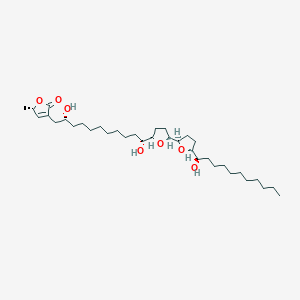

![(2S,3S,4S,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1245937.png)

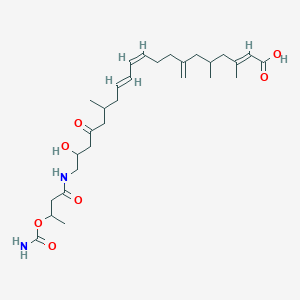

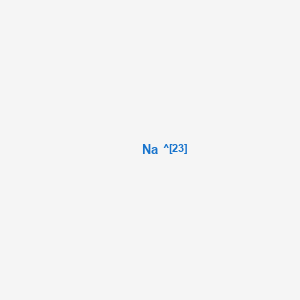

![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)